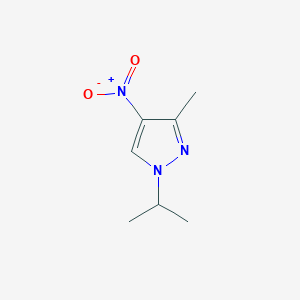

1-异丙基-3-甲基-4-硝基-1H-吡唑

描述

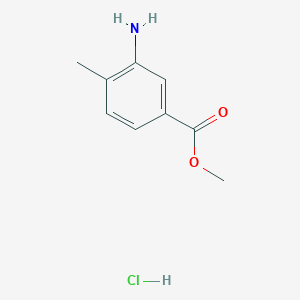

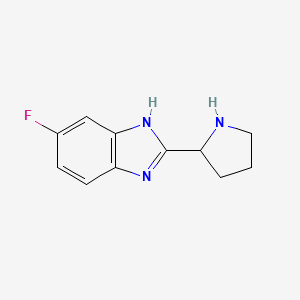

“1-isopropyl-3-methyl-4-nitro-1H-pyrazole” is a chemical compound with the linear formula C8H11N3O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Pyrazoles are afforded in good to excellent yields (70–95%) at room temperature . Other methods include the reaction of hydrazones with nitroolefins mediated with strong bases .Molecular Structure Analysis

The molecular structure of “1-isopropyl-3-methyl-4-nitro-1H-pyrazole” consists of a five-membered ring containing two nitrogen atoms. The average mass of the molecule is 213.195 Da .Chemical Reactions Analysis

Pyrazoles exhibit tautomerism due to the moving C-N double bond inside the heterocycle . The 1H-tautomer is known as 1H-pyrazole and is the base of a pyrazolium conjugate .科学研究应用

化学反应性和分子相互作用

1-异丙基-3-甲基-4-硝基-1H-吡唑烷及其衍生物以其多样化的化学反应性而闻名。例如,3,4,5-三硝基-1H-吡唑烷在温和条件下发生亲核取代反应,与氨、脂肪胺等多种试剂反应,形成4-R-3,5-二硝基吡唑烷。这种性质表明了其在各种化学应用中合成的潜力,例如在能量材料和制药领域的发展(Dalinger et al., 2013)。

晶体结构和分子设计

各种吡唑烷衍生物的晶体结构,包括与1-异丙基-3-甲基-4-硝基-1H-吡唑烷相关的结构,为其分子设计和潜在应用提供了见解。这些化合物的晶体学研究揭示了复杂的氢键结构,展示了它们在设计各种科学应用中复杂分子结构的潜力,包括材料科学和药物设计(Portilla et al., 2007)。

能量材料和炸药

硝基吡唑烷,包括1-异丙基-3-甲基-4-硝基-1H-吡唑烷的衍生物,在能量材料领域占有重要地位。这些化合物的合成和研究,如3,4-二硝基吡唑烷(DNP)和1-甲基-3,4,5-三硝基吡唑烷(MTNP),由于其高能量和相对低敏感性而至关重要,使它们成为下一代炸药的潜在候选(Jun-lin, 2014)。

安全和危害

属性

IUPAC Name |

3-methyl-4-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)9-4-7(10(11)12)6(3)8-9/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAWRQUADBGXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-3-methyl-4-nitro-1H-pyrazole | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1360952.png)

![4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360966.png)

![5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1360967.png)

![(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine](/img/structure/B1360973.png)

![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1360975.png)

![3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1360976.png)